2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione
Overview
Description
2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione is an organic compound with the molecular formula C9H7N3O2S. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione typically involves the reaction of 2-methyl-3,4-dihydroquinazoline-4-thione with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the 6-position of the quinazoline ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4-dihydroquinazoline-4-thione
- 6-Nitro-3,4-dihydroquinazoline-4-thione
- 2-Methyl-6-amino-3,4-dihydroquinazoline-4-thione
Uniqueness
2-Methyl-6-nitro-3,4-dihydroquinazoline-4-thione is unique due to the presence of both a methyl and a nitro group on the quinazoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-6-nitro-1H-quinazoline-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c1-5-10-8-3-2-6(12(13)14)4-7(8)9(15)11-5/h2-4H,1H3,(H,10,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTDQTZHIGWCKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276890 | |
Record name | 2-Methyl-6-nitro-4(3H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13116-84-2 | |
Record name | 2-Methyl-6-nitro-4(3H)-quinazolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13116-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-nitro-4(3H)-quinazolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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